molecular formula C17H18ClNO3S2 B2943723 methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate CAS No. 303027-81-8

methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B2943723
CAS No.: 303027-81-8
M. Wt: 383.91
InChI Key: HONBNSTVAINMNJ-KAMYIIQDSA-N
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Description

Methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound characterized by its specific molecular structure, containing a thiazolidine ring with unique functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate can be synthesized through a series of organic reactions starting from readily available precursors. The synthetic route typically involves the formation of the thiazolidine ring followed by introduction of the chlorophenyl group. Specific reagents and catalysts facilitate these transformations under controlled temperatures and conditions, ensuring the desired configuration and purity of the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize impurities. This includes the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or permanganate.

  • Reduction: Reduction reactions may be carried out using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitution reactions typically involve nucleophilic or electrophilic agents that replace specific functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include catalysts such as palladium, reagents like sulfuric acid for acidic conditions, and bases such as sodium hydroxide for alkaline conditions.

Major Products: The products formed from these reactions can vary, ranging from simpler derivatives to more complex structures depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate has found applications in several scientific domains:

  • Chemistry: Utilized in the synthesis of novel organic compounds and intermediates.

  • Biology: Studied for its interactions with biological macromolecules and potential bioactivity.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

  • Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering biochemical pathways and influencing cellular functions. The exact pathways depend on the context of its application and the biological systems involved.

Comparison with Similar Compounds

Compared to other similar compounds, methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate stands out due to its unique combination of functional groups and structural features. Similar compounds might include other thiazolidine derivatives or compounds with similar aromatic substituents, but this specific compound's arrangement and reactivity can offer distinct advantages in its applications.

Conclusion

This compound is a compound with significant potential across various scientific fields. Its detailed synthesis, diverse reactivity, and broad range of applications make it a subject of ongoing interest and research.

Properties

IUPAC Name

methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S2/c1-22-15(20)5-3-2-4-10-19-16(21)14(24-17(19)23)11-12-6-8-13(18)9-7-12/h6-9,11H,2-5,10H2,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONBNSTVAINMNJ-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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